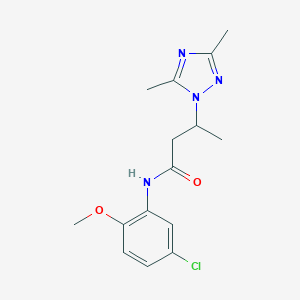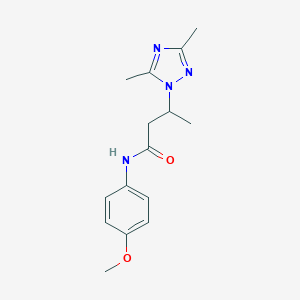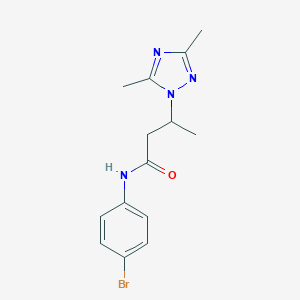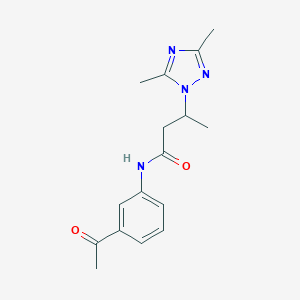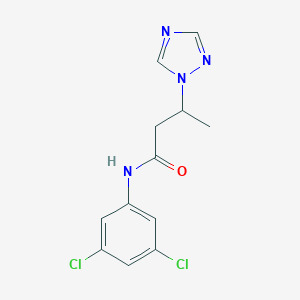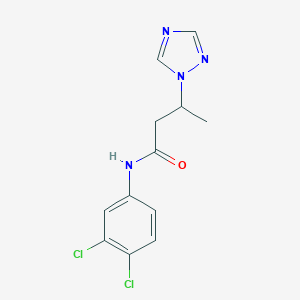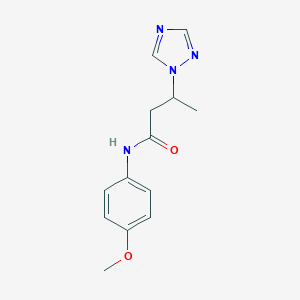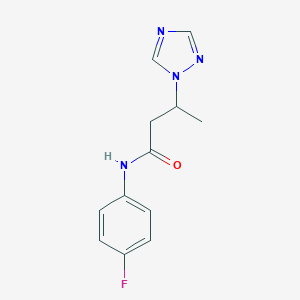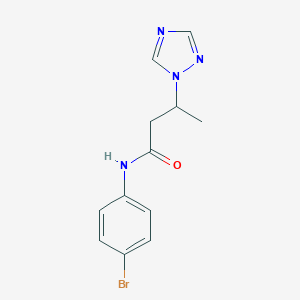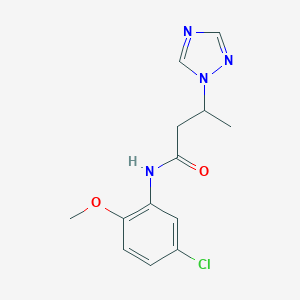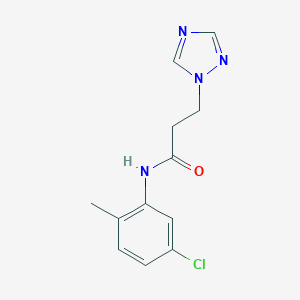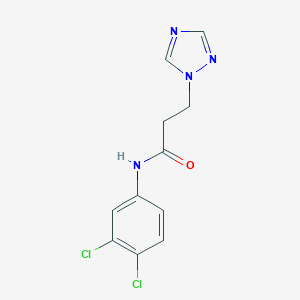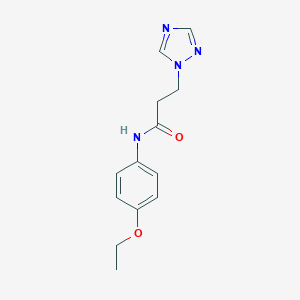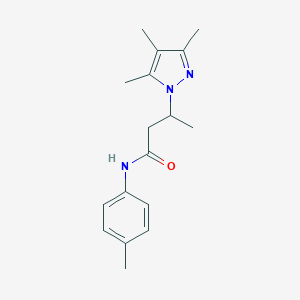![molecular formula C14H11Cl2N2O2+ B497430 3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B497430.png)
3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridinium core substituted with a 3,4-dichlorophenyl group and a carboxamide moiety, making it a versatile candidate for research and industrial applications.
准备方法
The synthesis of 3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate pyridine derivative. The key steps include
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity. For example, the nucleophilic substitution may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also enhance reproducibility and scalability.
化学反应分析
3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The pyridinium ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses. The exact pathways depend on the specific application and target.
相似化合物的比较
3-(aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium can be compared with similar compounds such as:
Similar Compounds: Other pyridinium derivatives, 3,4-dichlorophenyl-containing compounds, and carboxamide-containing molecules.
Uniqueness: Its unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C14H11Cl2N2O2+ |
|---|---|
分子量 |
310.2g/mol |
IUPAC 名称 |
1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-4-3-9(6-12(11)16)13(19)8-18-5-1-2-10(7-18)14(17)20/h1-7H,8H2,(H-,17,20)/p+1 |
InChI 键 |
YFBHQOAFWDHHHT-UHFFFAOYSA-O |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)N |
规范 SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


